![molecular formula C17H11Cl2N3O5S B13950286 3,5-Dichloro-2-[3-(3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid CAS No. 535957-34-7](/img/structure/B13950286.png)
3,5-Dichloro-2-[3-(3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-2-[3-(3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid is a complex organic compound characterized by its unique structure, which includes dichlorobenzene, nitrophenyl, and carbamothioylamino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-[3-(3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid typically involves multiple steps. One common method starts with the preparation of 3,5-dichlorobenzoic acid, which is then reacted with 3-nitrobenzaldehyde under specific conditions to form the intermediate compound. This intermediate is further reacted with carbamothioyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
3,5-Dichloro-2-[3-(3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
科学研究应用
3,5-Dichloro-2-[3-(3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,5-Dichloro-2-[3-(3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its nitrophenyl group may interact with cellular proteins, affecting their function and leading to antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
3,5-Dichlorobenzoic acid: A simpler compound with similar structural features but lacking the nitrophenyl and carbamothioylamino groups.
3-Nitrobenzoic acid: Contains the nitrophenyl group but lacks the dichlorobenzene and carbamothioylamino groups.
Carbamothioyl derivatives: Compounds with similar carbamothioylamino groups but different aromatic backbones.
Uniqueness
3,5-Dichloro-2-[3-(3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid is unique due to its combination of dichlorobenzene, nitrophenyl, and carbamothioylamino groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
535957-34-7 |
|---|---|
分子式 |
C17H11Cl2N3O5S |
分子量 |
440.3 g/mol |
IUPAC 名称 |
3,5-dichloro-2-[3-(3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid |
InChI |
InChI=1S/C17H11Cl2N3O5S/c18-10-7-12(16(24)25)15(13(19)8-10)21-17(28)20-14(23)5-4-9-2-1-3-11(6-9)22(26)27/h1-8H,(H,24,25)(H2,20,21,23,28) |
InChI 键 |
PRQPCAWXDVFROV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


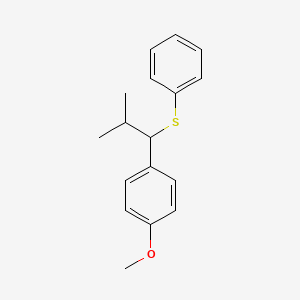
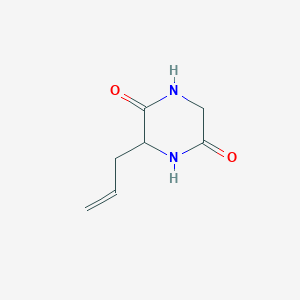
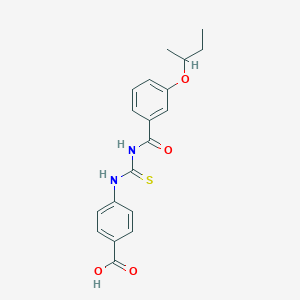
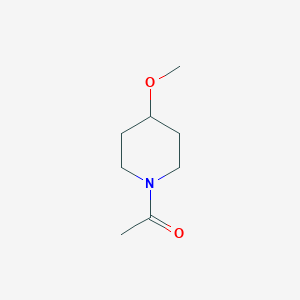
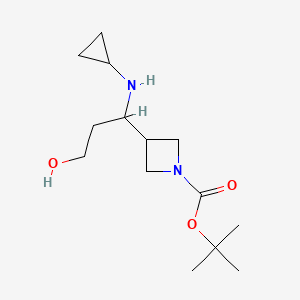
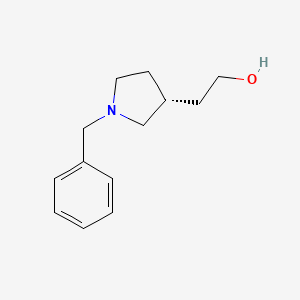
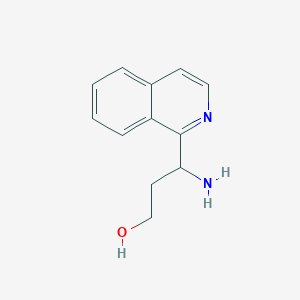

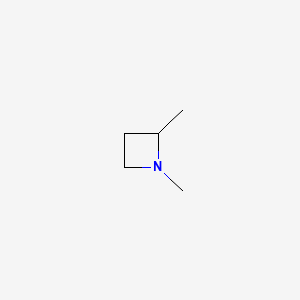

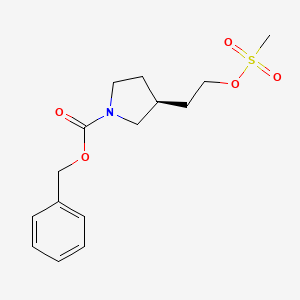
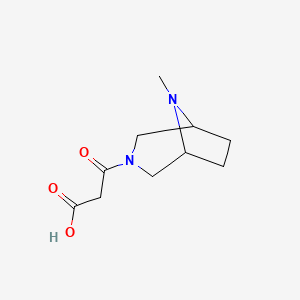

![(4-Chloro-phenyl)-[6-(3-methoxy-pyridin-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13950269.png)
